XL228
Overview
Description
XL-228 is a novel anticancer compound designed to inhibit multiple tyrosine kinases, including the insulin-like growth factor type-1 receptor, Src, and Abl tyrosine kinases . These targets play crucial roles in cancer cell proliferation, survival, and metastasis . XL-228 has shown efficacy in a variety of solid tumor xenograft models .
Mechanism of Action
Target of Action
XL228, also known as Exel-2280 or XL-228 or XL 228, is a novel anticancer compound designed to inhibit several key targets that play crucial roles in cancer cell proliferation, survival, and metastasis . The primary targets of this compound are:
- Insulin-like growth factor type-1 receptor (IGF1R) : This receptor tyrosine kinase is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival, and resistance to chemotherapeutic agents .
- Src tyrosine kinases : These are involved in various signaling pathways that regulate cell proliferation, survival, and migration .
- Abl tyrosine kinases : These kinases are associated with chronic myelogenous leukemia .
- Aurora family kinases : These kinases are key regulators of mitotic progression .
- Fibroblast growth factor receptors (FGFR1-3) : These receptors are activated through mutation and overexpression in several tumor types .
- Anaplastic lymphoma kinase (ALK) : This kinase is implicated in several types of cancers .
Mode of Action
This compound potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia . It also inhibits IGF1R, Src, and other targets, thereby disrupting the signaling pathways that promote tumor growth, survival, and resistance to chemotherapeutic agents .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-targeted nature. It disrupts the signaling pathways associated with its targets, leading to inhibited tumor growth, survival, and metastasis . For instance, inhibition of IGF1R disrupts the IGF signaling pathway, which is often overexpressed in solid tumors and multiple myeloma .
Result of Action
This compound has demonstrated efficacy in a variety of solid tumor xenograft models . It reduces cell survival, inhibits proliferation, migration, and invasion of cells . In combination with radiation, this compound significantly increases the radiosensitivity of certain cells .
Biochemical Analysis
Biochemical Properties
XL228 has potent biochemical and cellular activity against IGF-1R, SRC family kinases, BCR-ABL, FGFR1-3, and the Aurora kinases . IGF1R is often overexpressed in solid tumors and multiple myeloma, and it is thought to promote proliferation, survival, and resistance to therapy . Aurora kinases A and B are key regulators of mitotic progression .
Cellular Effects
This compound has demonstrated activity against IGF1R, ABL (including the T315I variant), and SRC family kinases . Additional putative targets were identified, including Aurora family kinases, FGFR1‐3, and ALK . These potential targets are known to enhance cell proliferation and survival in certain malignancies . This compound, at 5-100 nM, reduced survival of all cell lines tested by 10-70% in a dose and time-dependent manner and inhibited migration and invasion of two tumors with high propensity to metastasize .
Molecular Mechanism
This compound potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia . It also targets IGF1R, a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors .
Preparation Methods
The synthesis of XL-228 involves a regioselective [3 + 2] isoxazole formation on a pyrimidine core and a selective nucleophilic aromatic substitution addition of an aryl amine to a symmetrical dichloro substituted pyrimidine . Industrial production methods typically involve multikilogram syntheses, ensuring the compound’s availability for extensive research and clinical trials .
Chemical Reactions Analysis
XL-228 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of an atom or group of atoms in a molecule with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
XL-228 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.
Biology: Investigated for its effects on cell signaling pathways and cancer cell proliferation.
Industry: Utilized in the development of new anticancer drugs and therapies.
Comparison with Similar Compounds
XL-228 is unique in its ability to inhibit multiple tyrosine kinases simultaneously. Similar compounds include:
NVP-AEW541: A potent inhibitor of the insulin-like growth factor type-1 receptor.
Ceritinib: A specific anaplastic lymphoma kinase inhibitor.
PD173074: An effective fibroblast growth factor receptor 1 inhibitor.
These compounds share some targets with XL-228 but differ in their specificity and range of inhibition, highlighting XL-228’s uniqueness in targeting multiple kinases .
Biological Activity
XL228 is a novel anticancer compound designed to inhibit multiple tyrosine kinases, including the insulin-like growth factor type-1 receptor (IGF1R), Src, and Abl. This multitargeted approach positions this compound as a significant therapeutic candidate in oncology, particularly for solid tumors and hematologic malignancies.
This compound functions primarily through the inhibition of key signaling pathways associated with tumor growth and survival. The compound targets:
- IGF1R : Highly expressed in various human tumors, IGF1R activation promotes cell proliferation and survival, contributing to resistance against chemotherapy.
- Src Family Kinases : These kinases are implicated in tumor angiogenesis, progression, and metastasis.
- Abl Kinase : Particularly effective against the T315I mutant form of BCR-ABL, which is resistant to other therapies.
The inhibition of these kinases leads to decreased tumor cell proliferation and increased apoptosis, making this compound a promising candidate for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent biological activity:
- Cell Survival Reduction : At concentrations ranging from 5 to 100 nM, this compound reduced cell survival by 10-70% in a dose-dependent manner across various cancer cell lines, including FaDu and H460.
- Inhibition of Migration and Invasion : The compound significantly inhibited the migration and invasion capabilities of aggressive tumor cells.
- Colony Formation : At concentrations of 50 nM and above, this compound abolished colony formation in H460, A549, and FaDu cells.
Radiosensitization
This compound has been shown to enhance radiosensitivity in certain cancer cell lines. For example:
- At 10 nM concentration, it increased radiosensitivity in H460, A549, and FaDu cells with enhancement factors (EF) of 1.52, 1.31, and 1.67 respectively. In contrast, HN-5 cells required a higher concentration (100 nM) for similar effects (EF = 2.27).
Clinical Trials
This compound has undergone clinical evaluation in phase I trials involving patients with solid tumors or hematologic malignancies. Key findings include:
- Toxicity Profile : The compound exhibited a manageable toxicity profile.
- Biological Activity : Evidence of biological activity was observed through decreases in target pathway signaling and alterations in tumor nuclei.
The results from these trials suggest that this compound can effectively target multiple pathways involved in tumorigenesis while maintaining an acceptable safety profile.
Case Studies
Several case studies have highlighted the potential of this compound in treating specific malignancies:
- Chronic Myelogenous Leukemia (CML) : Patients who had previously failed or were intolerant to imatinib and dasatinib therapy showed promising responses to this compound.
- Solid Tumors : In patients with various solid tumors, treatment with this compound resulted in measurable reductions in tumor size and improved clinical outcomes.
Summary of Findings
The following table summarizes the biological activities and effects of this compound based on available research:
Activity | Effect | Concentration Range (nM) |
---|---|---|
Cell Survival Reduction | 10-70% reduction | 5 - 100 |
Inhibition of Migration | Significant inhibition | >50 |
Colony Formation | Abolished at 50 nM | 50 - 100 |
Radiosensitization | EF values ranging from 1.31 to 2.27 | 10 - 100 |
Clinical Efficacy | Manageable toxicity; biological activity observed | N/A |
Properties
IUPAC Name |
4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKJNCZNEOTEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia. XL228 also targets IGF1R, which is a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival and resistance to chemotherapeutic agents. XL228 showed efficacy in a variety of solid tumor xenograft models. | |
Record name | XL228 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05184 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
898280-07-4 | |
Record name | XL-228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XL-228 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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